molecular formula C10H9N3O B2420016 3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 477710-86-4

3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2420016
CAS No.: 477710-86-4
M. Wt: 187.202
InChI Key: DUCBDCRCLNKCRK-KPKJPENVSA-N
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Description

3-Phenyl-1H-pyrazole-4-carbaldehyde oxime: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group at position 3, a carbaldehyde group at position 4, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

This compound belongs to the class of pyrazoles, which are known to interact with various biological targets, including enzymes, receptors, and ion channels

Mode of Action

Pyrazole derivatives have been reported to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . These activities are likely due to the interaction of the pyrazole moiety with biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Pyrazole derivatives can influence various biochemical pathways depending on their specific targets . For instance, some pyrazoles can inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and thus modulating inflammatory responses

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly reported in the available literature. The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches the systemic circulation and its site of action. Factors such as solubility, stability, and molecular size can influence these properties . Further experimental studies are needed to determine the ADME properties of this compound.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes depending on its specific targets . These changes could potentially include alterations in enzyme activity, modulation of signal transduction pathways, or changes in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors such as pH, presence of enzymes, and interactions with other molecules, can also influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically begins with 3-phenyl-1H-pyrazole-4-carbaldehyde.

    Oxime Formation: The carbaldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Purification: The resulting oxime is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Properties

IUPAC Name

(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCBDCRCLNKCRK-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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